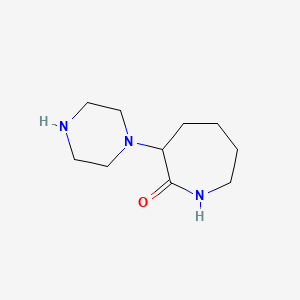
3-(Piperazin-1-yl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-yl)azepan-2-one is a chemical compound that belongs to the class of azepane derivatives. It is known for its unique structure, which includes a piperazine ring fused to an azepane ring. This compound has garnered interest due to its potential biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(Piperazin-1-yl)azepan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Medicine: It is investigated for its potential therapeutic effects in treating mental health disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)azepan-2-one involves its interaction with various molecular targets and pathways. It acts as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. The compound’s interaction with these neurotransmitter systems helps regulate mood and behavior .
Comparison with Similar Compounds
Similar Compounds
3-(1-Piperazinyl)-1,2-benzisothiazole: This compound also contains a piperazine ring and exhibits similar biological activities.
Piperazine derivatives: These compounds share the piperazine ring structure and have a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects.
Uniqueness
3-(Piperazin-1-yl)azepan-2-one is unique due to its specific azepane ring structure fused with a piperazine ring, which imparts distinct chemical and biological properties. Its potential therapeutic effects and versatility in chemical synthesis make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-piperazin-1-ylazepan-2-one |
InChI |
InChI=1S/C10H19N3O/c14-10-9(3-1-2-4-12-10)13-7-5-11-6-8-13/h9,11H,1-8H2,(H,12,14) |
InChI Key |
WZIITQROMQTOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



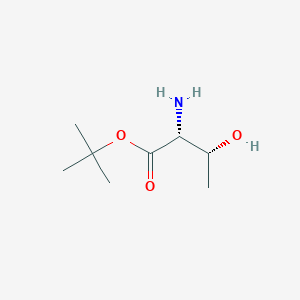
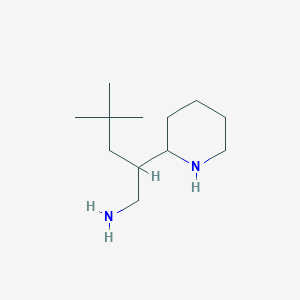
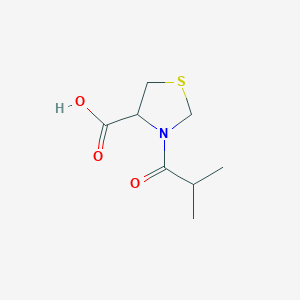
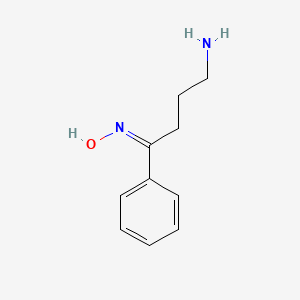

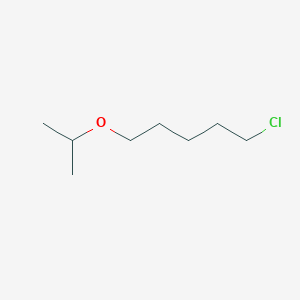
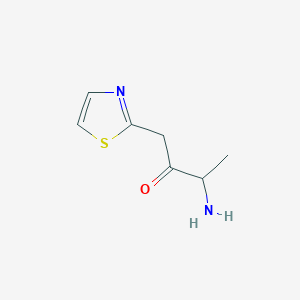
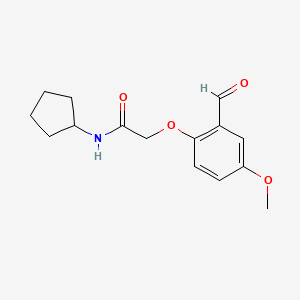
![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
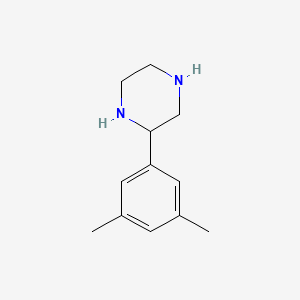
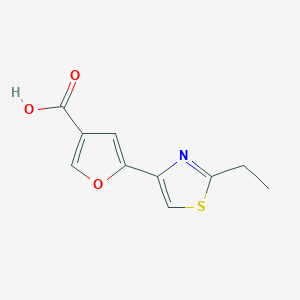
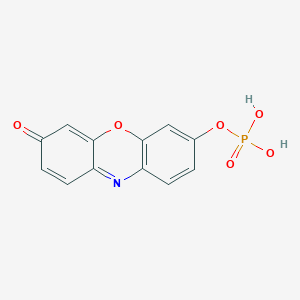
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
